9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4
Brand Name: Vulcanchem
CAS No.: 1020718-81-3
VCID: VC0017515
InChI: InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2
SMILES: CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Molecular Formula: C14H18ClN5O4
Molecular Weight: 359.803

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4

CAS No.: 1020718-81-3

Cat. No.: VC0017515

Molecular Formula: C14H18ClN5O4

Molecular Weight: 359.803

* For research use only. Not for human or veterinary use.

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 - 1020718-81-3

Specification

CAS No. 1020718-81-3
Molecular Formula C14H18ClN5O4
Molecular Weight 359.803
IUPAC Name [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate
Standard InChI InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D2,4D2
Standard InChI Key KXPSHSVVYGZKAV-KHORGVISSA-N
SMILES CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator